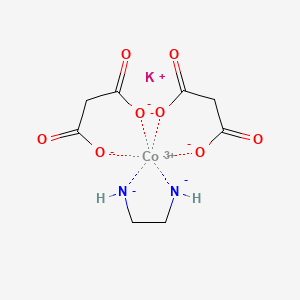
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and malonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium typically involves the reaction of cobalt salts with ethylenediamine and malonic acid under controlled conditions. The process generally includes:
Dissolution of cobalt salts: Cobalt chloride or cobalt nitrate is dissolved in water.
Addition of ethylenediamine: Ethylenediamine is added to the solution, forming a cobalt-ethylenediamine complex.
Introduction of malonic acid: Malonic acid is then added to the mixture, leading to the formation of the bis(malonato) complex.
Precipitation and isolation: Potassium hydroxide is added to precipitate the final product, which is then filtered and purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with more rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated crystallization may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium undergoes various chemical reactions, including:
Oxidation and reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution reactions: Ligands such as ethylenediamine and malonate can be replaced by other ligands under specific conditions.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH carefully controlled.
Major Products
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of lower oxidation state cobalt complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as battery electrodes and supercapacitors.
Mechanism of Action
The mechanism by which Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium exerts its effects involves coordination chemistry principles. The cobalt center interacts with various substrates through coordination bonds, facilitating chemical transformations. The ethylenediamine and malonate ligands stabilize the cobalt center, allowing it to participate in redox and substitution reactions. Molecular targets include organic molecules and metal ions, with pathways involving electron transfer and ligand exchange.
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A cobalt complex with three ethylenediamine ligands.
Bis(malonato)nickelate(II): A nickel complex with two malonate ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Uniqueness
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H10CoKN2O8-2 |
|---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
potassium;2-azanidylethylazanide;cobalt(3+);propanedioate |
InChI |
InChI=1S/2C3H4O4.C2H6N2.Co.K/c2*4-2(5)1-3(6)7;3-1-2-4;;/h2*1H2,(H,4,5)(H,6,7);3-4H,1-2H2;;/q;;-2;+3;+1/p-4 |
InChI Key |
CIWSCVYOIRLOBN-UHFFFAOYSA-J |
Canonical SMILES |
C(C[NH-])[NH-].C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[K+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
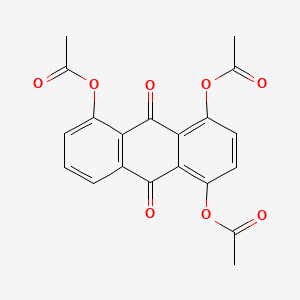
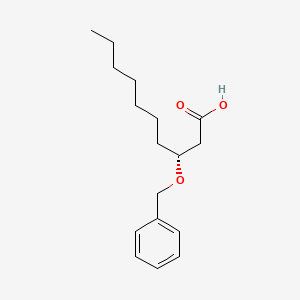
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

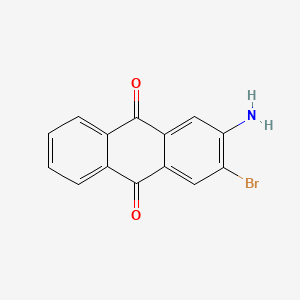

![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
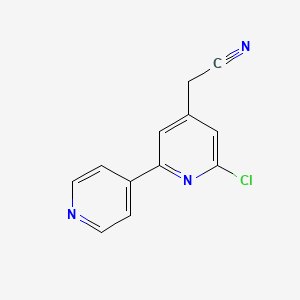

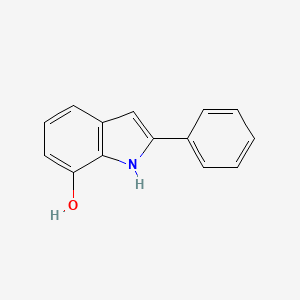
![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)

